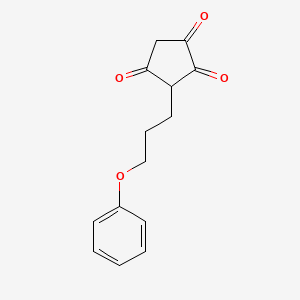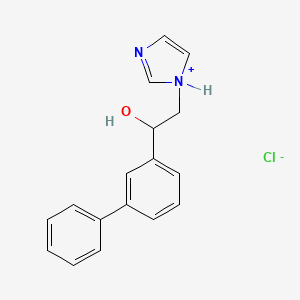
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride is a chemical compound that features a biphenyl group attached to an imidazole ring via a hydroxyethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride typically involves the reaction of 3-biphenylcarboxaldehyde with imidazole in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield.
化学反応の分析
Types of Reactions
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(2-(4-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride
- N-(2-(2-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride
- N-(2-(3-Biphenylyl)-2-methoxyethyl)imidazole hydrochloride
Uniqueness
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride is unique due to the specific positioning of the biphenyl group and the hydroxyethyl linker. This configuration can influence its binding affinity and specificity towards certain molecular targets, making it distinct from other similar compounds.
特性
CAS番号 |
73932-31-7 |
|---|---|
分子式 |
C17H17ClN2O |
分子量 |
300.8 g/mol |
IUPAC名 |
2-(1H-imidazol-1-ium-1-yl)-1-(3-phenylphenyl)ethanol;chloride |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(12-19-10-9-18-13-19)16-8-4-7-15(11-16)14-5-2-1-3-6-14;/h1-11,13,17,20H,12H2;1H |
InChIキー |
UAPRRFNWLWPNDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(C[NH+]3C=CN=C3)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


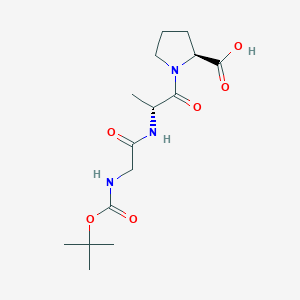
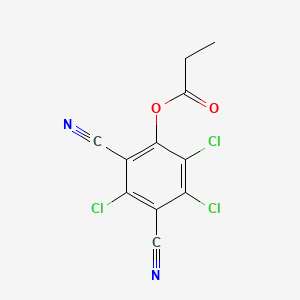
![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)


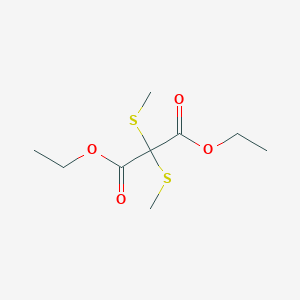
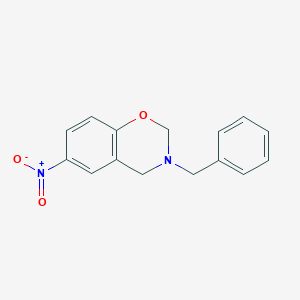
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
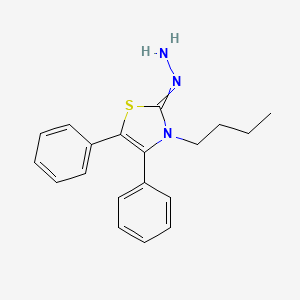
![1,6-Diazabicyclo[4.3.3]dodecane](/img/structure/B14466591.png)
phosphane](/img/structure/B14466596.png)

![2-[(2-Hydroxyethyl)amino]dodecanoic acid](/img/structure/B14466606.png)
